(1E)-2-chloroethene-1-sulfonyl fluoride
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Overview
Description
(1E)-2-chloroethene-1-sulfonyl fluoride: is an organosulfur compound characterized by the presence of a sulfonyl fluoride group attached to a chloroethene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-2-chloroethene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonyl chlorides with fluoride sources. For example, the reaction of sulfonyl chlorides with potassium fluoride in the presence of a phase transfer catalyst such as 18-crown-6 in acetonitrile can yield sulfonyl fluorides . Another method involves the direct fluorination of sulfonates or sulfonic acids using reagents like sulfur tetrafluoride or diethylaminosulfur trifluoride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure efficient and safe handling of fluorinating agents. Electrochemical fluorination is another method employed in industrial settings due to its scalability and safety .
Chemical Reactions Analysis
Types of Reactions: (1E)-2-chloroethene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols under mild conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium fluoride, sodium azide, and various amines are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride can be employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed:
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thiols.
Hydrolysis: The major product is the corresponding sulfonic acid.
Scientific Research Applications
Chemistry: (1E)-2-chloroethene-1-sulfonyl fluoride is used as an electrophilic warhead in click chemistry, particularly in sulfur(vi)-fluoride exchange (SuFEx) reactions . This reactivity makes it valuable for the synthesis of complex molecules and functional materials.
Biology and Medicine: In biological research, this compound is utilized as a covalent inhibitor for enzymes containing nucleophilic residues such as serine and cysteine . This property is exploited in the design of enzyme inhibitors and probes for studying enzyme function.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its ability to form stable sulfonyl fluoride linkages . It is also employed in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (1E)-2-chloroethene-1-sulfonyl fluoride involves its reactivity with nucleophilic residues in target molecules. The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with nucleophiles such as serine or cysteine residues in enzymes . This covalent modification can inhibit enzyme activity or alter protein function, making it a useful tool in biochemical research .
Comparison with Similar Compounds
(1E)-2-chloroethene-1-sulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
(1E)-2-chloroethene-1-sulfonic acid: The hydrolysis product of (1E)-2-chloroethene-1-sulfonyl fluoride.
(1E)-2-chloroethene-1-sulfonamide: Formed through nucleophilic substitution of the sulfonyl fluoride group with an amine.
Uniqueness: this compound is unique due to its stability and reactivity balance. The sulfonyl fluoride group is resistant to hydrolysis under physiological conditions, making it suitable for biological applications . Additionally, its ability to participate in SuFEx reactions distinguishes it from other sulfonyl-containing compounds .
Properties
CAS No. |
1648-93-7 |
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Molecular Formula |
C2H2ClFO2S |
Molecular Weight |
144.6 |
Purity |
95 |
Origin of Product |
United States |
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